molecular formula C3H5NSe B15396299 Ethyl selenocyanate CAS No. 3777-23-9

Ethyl selenocyanate

Cat. No.: B15396299
CAS No.: 3777-23-9
M. Wt: 134.05 g/mol
InChI Key: YIMLWIBPMJBMCO-UHFFFAOYSA-N
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Description

Ethyl selenocyanate (C₃H₅SeCN) is an organoselenium compound characterized by a selenocyanate (-SeCN) functional group attached to an ethyl chain. It is synthesized via nucleophilic substitution reactions, typically involving ethyl halides and potassium selenocyanate (KSeCN) in solvents like acetone or ethanol under mild conditions .

Properties

CAS No.

3777-23-9

Molecular Formula

C3H5NSe

Molecular Weight

134.05 g/mol

IUPAC Name

ethyl selenocyanate

InChI

InChI=1S/C3H5NSe/c1-2-5-3-4/h2H2,1H3

InChI Key

YIMLWIBPMJBMCO-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C#N

Origin of Product

United States

Comparison with Similar Compounds

Organoselenocyanates exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of ethyl selenocyanate with key analogs:

Key Observations :

  • This compound shares a straightforward synthesis pathway with other alkyl/aryl selenocyanates, leveraging nucleophilic substitution.
  • Bulky substituents (e.g., diphenylmethyl in DMSE) enhance stability but may reduce bioavailability compared to simpler alkyl chains like ethyl .

Key Observations :

  • p-XSC and DMSE outperform this compound in documented chemopreventive and antioxidant activity due to optimized selenium release kinetics and structural stability.
Toxicity and Chemopreventive Index

The chemopreventive index (MTD/ED₅₀) reflects the balance between efficacy and toxicity:

Compound MTD (ppm Se) ED₅₀ (ppm Se) Chemopreventive Index
p-XSC 20 5 4.0
Benzyl selenocyanate 25 10 2.5
Mthis compound 40 20 2.0
This compound Not reported Not reported
Potassium selenocyanate 15 10 1.3

Key Observations :

  • p-XSC has the highest index (4.0), indicating superior safety and potency.
  • This compound’s toxicity profile remains understudied, but inorganic analogs (e.g., potassium selenocyanate) show lower tolerability .
Mechanistic Differences
  • This compound: Likely acts as a selenium reservoir, releasing Se for incorporation into selenoproteins (e.g., glutathione peroxidase) .
  • p-XSC: Dual action—direct inhibition of carcinogen-DNA adducts and modulation of inflammatory pathways (COX-2/NF-κB) .
  • DMSE : Primarily antioxidant, mitigating oxidative DNA damage via ROS scavenging .

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